8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Overview
Description
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and an amine group at the 6th position of the triazolopyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and carbonyl compounds for condensation reactions. Reaction conditions typically involve the use of solvents like toluene and catalysts such as copper acetate .
Major Products Formed
Scientific Research Applications
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits various biological activities, making it a potential candidate for drug development.
Pharmaceutical Research: It is used in the development of treatments for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Chemical Biology: The compound’s unique structure allows it to be used as a probe in chemical biology studies to investigate biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play crucial roles in various cellular processes . These interactions result in the modulation of biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but lacks the methyl and amine groups, resulting in different biological activities.
8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine: A triazolobenzodiazepine compound with different pharmacological properties.
Uniqueness
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Biological Activity
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS: 54230-90-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure offers various biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, synthesizing findings from diverse research sources.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.05 g/mol
- IUPAC Name : 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Purity : ≥97%
Biological Activity Overview
The biological activities of this compound have been explored across various studies, demonstrating its potential as an inhibitor in several biological pathways.
1. Anticancer Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit potent anticancer properties. For instance, studies have shown that similar compounds can inhibit topoisomerase II (TopoII), an enzyme critical for DNA replication and repair in cancer cells. Inhibiting TopoII can lead to cell cycle arrest and apoptosis in cancerous cells.
Compound | Activity | Reference |
---|---|---|
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | Inhibits TopoIIα and TopoIIβ | |
Related compounds | Induces G2/M cell cycle arrest |
2. Neuropharmacological Effects
The compound has also been studied for its effects on neurotransmitter systems. Certain derivatives have shown promise as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
Case Study 1: Inhibition of Topoisomerase II
In a study conducted by Matias-Barrios et al., derivatives similar to 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine were synthesized and evaluated for their ability to inhibit TopoII. The results indicated that these compounds could effectively inhibit both TopoIIα and TopoIIβ enzymatic activities, leading to reduced proliferation of prostate cancer cells.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective potential of triazole derivatives against oxidative stress-induced neuronal damage. The study found that certain modifications to the triazole ring enhanced the protective effects on neuronal cells exposed to harmful agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Topoisomerase Inhibition : By binding to TopoII enzymes, the compound disrupts DNA replication processes in cancer cells.
- Nicotinic Receptor Modulation : It enhances the activity of α7 nAChRs, which may improve cognitive functions and provide neuroprotective effects.
Properties
IUPAC Name |
8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-10-11-7-6(8)2-5(9)3-12(4)7/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAWVHGUDXFGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.